

Application Notes and Protocols for (Rac)-ZLc-002 in Animal Models

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Compound of Interest

Compound Name: (Rac)-ZLc-002

Cat. No.: B12393378

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These application notes provide detailed information and protocols for the use of **(Rac)-ZLc-002**, a small molecule inhibitor of the neuronal nitric oxide synthase (nNOS) and nitric oxide synthase 1 adaptor protein (NOS1AP) interaction, in preclinical animal models of neuropathic and inflammatory pain.

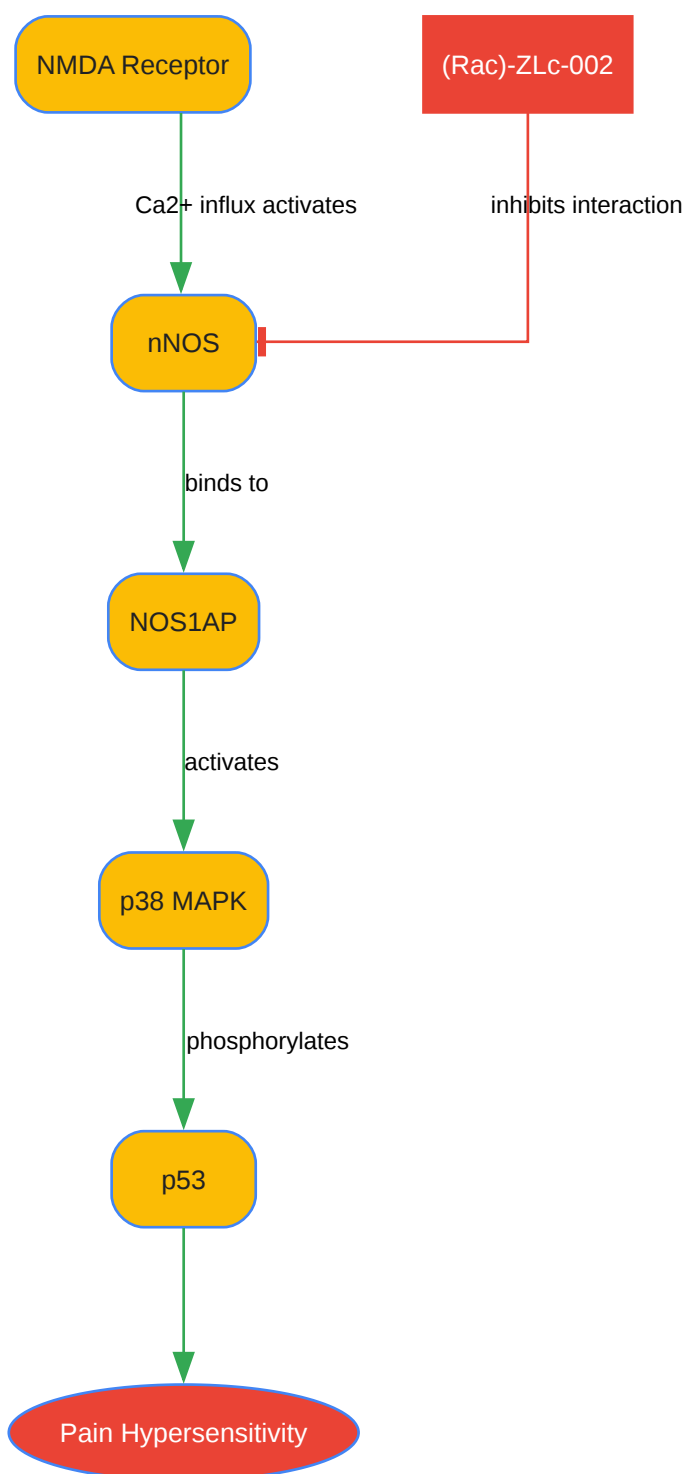
Introduction

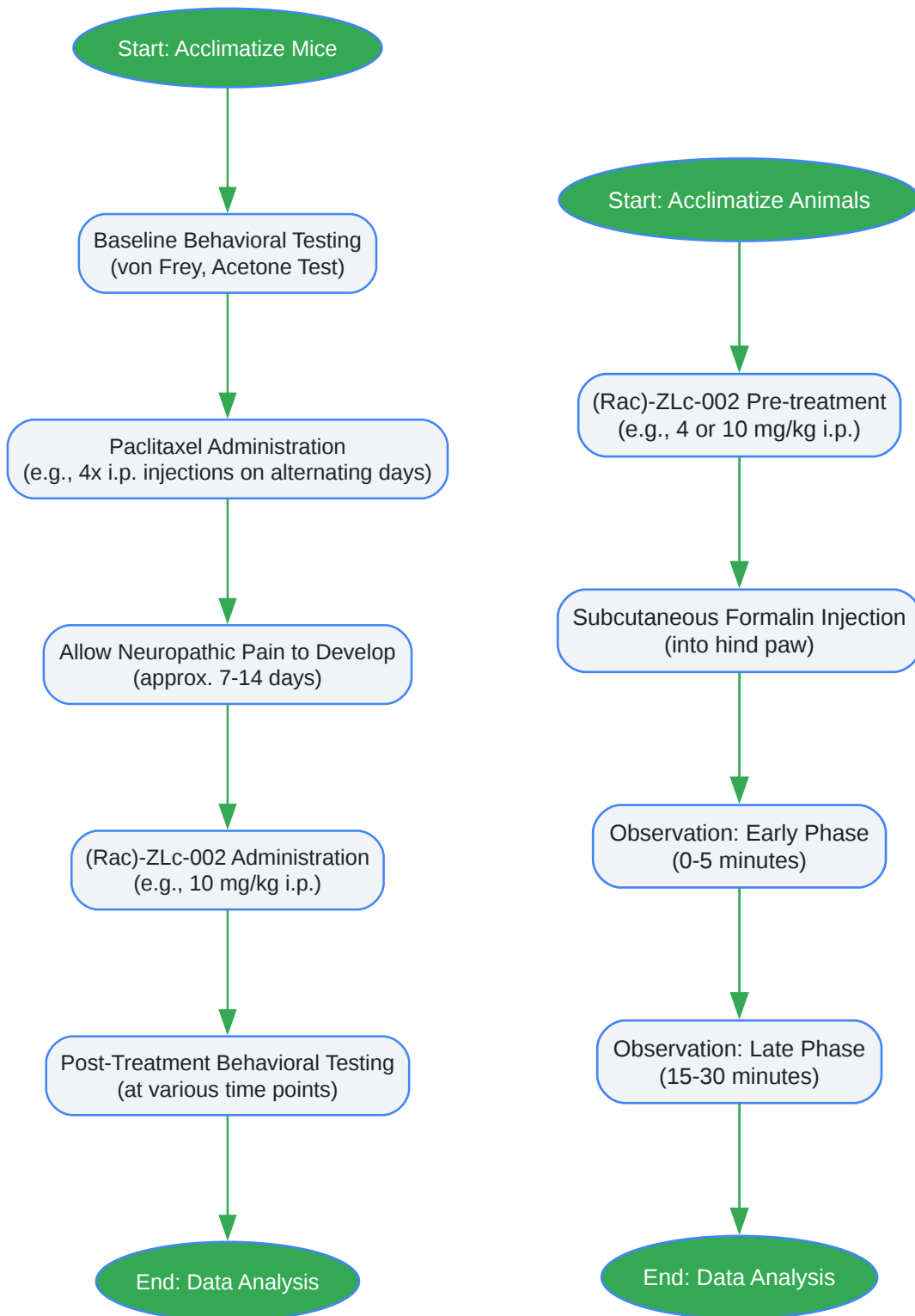
(Rac)-ZLc-002 is a novel compound that disrupts the protein-protein interaction between nNOS and its adaptor protein NOS1AP. This interaction is a key component of the downstream signaling cascade of the N-methyl-D-aspartate (NMDA) receptor, which is implicated in central sensitization and the pathogenesis of chronic pain. By selectively targeting this interaction, **(Rac)-ZLc-002** offers a promising therapeutic strategy for the treatment of pain with a potentially improved side-effect profile compared to direct NMDA receptor antagonists.

Mechanism of Action: nNOS-NOS1AP Signaling Pathway

Excessive activation of NMDA receptors leads to an influx of calcium, which in turn activates nNOS. nNOS then binds to NOS1AP, initiating a downstream signaling cascade that includes the activation of p38 mitogen-activated protein kinase (MAPK) and subsequent phosphorylation

of p53. This pathway contributes to neuronal hyperexcitability and the maintenance of chronic pain states. **(Rac)-ZLc-002** acts by preventing the initial interaction between nNOS and NOS1AP, thereby inhibiting this entire downstream cascade.





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